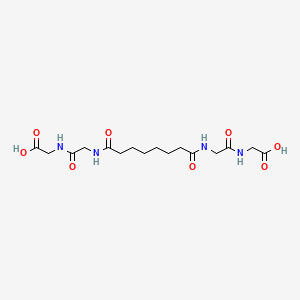

N,N'-suberoyldiglycylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[2-[[8-[[2-(carboxymethylamino)-2-oxoethyl]amino]-8-oxooctanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O8/c21-11(17-7-13(23)19-9-15(25)26)5-3-1-2-4-6-12(22)18-8-14(24)20-10-16(27)28/h1-10H2,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCHADQWAFSFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NCC(=O)NCC(=O)O)CCC(=O)NCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Silico Modeling of N,N'-Suberoyldiglycylglycine: A Review of a Molecule Underexplored in Public Research

Despite a comprehensive search of scientific literature and databases, no specific in silico modeling studies, quantitative data, or detailed experimental protocols for N,N'-suberoyldiglycylglycine were found in the public domain. This indicates that the molecule is likely a novel compound or has not been the subject of published research.

This technical guide aims to address the user's request for an in-depth analysis of this compound. However, the foundational scientific data required for such a guide—including its mechanism of action, target proteins, and computational modeling—is not currently available in accessible research literature.

The initial investigation sought to identify key parameters that would be essential for a technical whitepaper, such as:

-

Molecular Targets: The specific proteins, enzymes, or receptors with which this compound interacts.

-

Binding Affinity and Efficacy: Quantitative data (e.g., Ki, Kd, IC50) that would describe the strength and nature of the molecule's interactions.

-

Signaling Pathways: The biological pathways that are modulated by the molecule's activity.

-

Computational Models: Existing in silico studies, including molecular docking, molecular dynamics simulations, or pharmacokinetic modeling.

-

Experimental Protocols: Detailed methodologies for any cited experiments.

The absence of this information prevents the creation of the requested data tables and visualizations. For a molecule to be characterized using in silico modeling, it would typically undergo a series of computational and experimental studies as outlined in the workflow below.

Hypothetical Workflow for In Silico Modeling of a Novel Compound

Should research on this compound be undertaken, a typical workflow for its in silico and experimental characterization would involve the following steps. This workflow is presented as a logical diagram to illustrate the necessary research process.

Screening for Biological Activity of N,N'-suberoyldiglycylglycine: A Technical Guide

Introduction

N,N'-suberoyldiglycylglycine is a symmetrical molecule featuring a central suberoyl (octanedioyl) linker flanked by two diglycylglycine peptides. The structural similarity to the linker and capping regions of known Histone Deacetylase (HDAC) inhibitors, such as the FDA-approved drug Vorinostat (SAHA), provides a strong rationale for investigating its potential as a modulator of HDAC activity.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[4] Their dysregulation is implicated in various diseases, most notably cancer, making HDAC inhibitors a significant area of research in drug development.[1][5]

This technical guide outlines a comprehensive approach to the biological activity screening of this compound, focusing on its potential as an HDAC inhibitor. It provides detailed experimental protocols, data presentation formats, and visualizations of key pathways and workflows relevant to researchers, scientists, and drug development professionals.

Putative Mechanism of Action: HDAC Inhibition

The hypothesized mechanism of action for this compound is the inhibition of histone deacetylases. HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme.[6] In this compound, the terminal carboxyl groups of the glycine residues could potentially act as a ZBG, while the suberoyl chain serves as the linker, and the diglycylglycine moieties function as the cap group.

Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more open chromatin structure (euchromatin). This altered chromatin state can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

References

- 1. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using Histone Deacetylase Inhibitors to Analyze the Relevance of HDACs for Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Suberoyl-Based Histone Deacetylase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Introduction: While the specific compound "N,N'-suberoyldiglycylglycine" is not prominently documented in scientific literature, its chemical nomenclature suggests a structural relationship to a well-established class of therapeutic agents: suberoyl-based histone deacetylase (HDAC) inhibitors. This guide will delve into the core therapeutic targets and mechanisms of action of representative molecules from this class, namely Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and Suberoyl Bis-hydroxamic Acid (SBHA). These compounds have been the subject of extensive preclinical and clinical investigation, offering a solid foundation for understanding the potential of novel suberoyl derivatives.

The primary mechanism of action for this class of compounds is the inhibition of histone deacetylases, enzymes crucial for the epigenetic regulation of gene expression. By inhibiting HDACs, these molecules induce hyperacetylation of histones and other non-histone proteins, leading to changes in chromatin structure and the regulation of gene transcription. This activity underpins their potent anti-cancer effects and their investigation in other therapeutic areas.

Primary Therapeutic Targets: Histone Deacetylases

Suberoyl-based inhibitors are generally characterized as pan-HDAC inhibitors, targeting multiple HDAC isoforms. The primary targets are the class I and class II zinc-dependent histone deacetylases.[1][2]

Table 1: Quantitative Inhibition Data for Suberoyl-Based HDAC Inhibitors

| Compound | Target HDAC Isoform | IC50 Value | Cell Line/System | Reference |

| Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) | Class I and II HDACs | Nanomolar range (general) | Multiple cancer cell lines | [1] |

| Entire in vitro panel | Median IC50: 1.44 μM | Pediatric Preclinical Testing Program cell lines | [3][4] | |

| Suberoyl Bis-hydroxamic Acid (SBHA) | HDAC1 | 0.25 μM (ID50) | Jurkat cells | [5][6] |

| HDAC3 | 0.30 μM (ID50) | Jurkat cells | [5][6] |

Signaling Pathways and Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by suberoyl-based compounds triggers a cascade of downstream cellular events, impacting cell cycle progression, apoptosis, and differentiation.

Cell Cycle Arrest

HDAC inhibitors induce cell cycle arrest at various phases, primarily G1 and G2/M.[7][8] This is often mediated by the increased expression of cyclin-dependent kinase (CDK) inhibitors such as p21WAF1/Cip1 and p27Kip1.[7][8] The induction of these inhibitors leads to the hypophosphorylation of the retinoblastoma protein (pRb), preventing cell cycle progression.[8]

Caption: SAHA-induced cell cycle arrest pathway.

Induction of Apoptosis

Suberoylanilide hydroxamic acid and related compounds induce apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the induction of mitochondria-mediated cell death, characterized by the release of cytochrome c.[9] This process can be triggered by the cleavage of the BH3-only pro-apoptotic protein Bid.[9] Furthermore, SAHA has been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax.[10] In some prostate cancer cell lines, SAHA-induced apoptosis is mediated through the Akt/FOXO3a signaling pathway.[11]

Caption: Apoptosis induction by suberoyl-based HDAC inhibitors.

Modulation of Other Signaling Pathways

Beyond cell cycle and apoptosis, suberoyl-based HDAC inhibitors influence a variety of other signaling pathways:

-

Akt/mTOR Pathway: SAHA can inhibit the phosphorylation of Akt, a key node in cell survival signaling.[11]

-

TGF-β Signaling: In the context of ocular health, SAHA has been shown to suppress TGF-β2-induced increases in aqueous humor outflow resistance by inhibiting Akt and ERK phosphorylation.[12]

-

Notch Signaling: SBHA has been observed to activate Notch signaling in medullary thyroid carcinoma cells.[13]

Experimental Protocols

The identification and characterization of suberoyl-based HDAC inhibitors involve a range of in vitro and in vivo assays.

In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate are used.

-

Compound Dilution: The test compound (e.g., SAHA) is serially diluted to a range of concentrations.

-

Reaction Incubation: The HDAC enzyme, substrate, and test compound are incubated together in a microplate at 37°C.

-

Development: A developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent signal.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Methodology (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Caption: General experimental workflow for in vitro evaluation.

Western Blot Analysis for Protein Expression

Objective: To detect changes in the expression and post-translational modification of key proteins involved in signaling pathways affected by HDAC inhibition.

Methodology:

-

Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., acetylated histone H3, p21, cleaved caspase-3).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager.

Conclusion

Suberoyl-based compounds, exemplified by SAHA and SBHA, represent a promising class of therapeutics with histone deacetylases as their primary targets. Their ability to induce cell cycle arrest, apoptosis, and modulate various signaling pathways provides a strong rationale for their clinical use in oncology and potential application in other diseases. The detailed methodologies and pathway analyses presented in this guide offer a framework for the continued research and development of novel suberoyl derivatives with improved efficacy and safety profiles.

References

- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vorinostat - Wikipedia [en.wikipedia.org]

- 3. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Suberoyl bis-hydroxamic acid | Apoptosis | HDAC | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suberoylanilide hydroxamic acid as a potential therapeutic agent for human breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suberoylanilide hydroxamic acid (SAHA) inhibits transforming growth factor-beta 2-induced increases in aqueous humor outflow resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suberohydroxamic acid 95 38937-66-5 [sigmaaldrich.com]

An In-depth Technical Guide on Suberoyldiglycylglycine Derivatives and Analogs as Histone Deacetylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of suberoyldiglycylglycine derivatives and their analogs, with a primary focus on their role as inhibitors of histone deacetylases (HDACs). Given the limited publicly available data on the specific suberoyldiglycylglycine scaffold, this paper leverages information on the closely related and clinically approved drug, Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), to elucidate the core principles of synthesis, biological activity, and mechanism of action.

Introduction to Suberoyldiglycylglycine Derivatives and HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to tumor growth and survival.[1][2] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.[3]

Suberoyldiglycylglycine is a chemical scaffold that incorporates key structural features of known HDAC inhibitors. It consists of a suberic acid moiety, which can act as a zinc-binding group to chelate the zinc ion in the active site of HDAC enzymes, and a diglycylglycine peptide linker. This guide will explore the synthesis, biological evaluation, and potential signaling pathways of derivatives and analogs based on this core structure.

Data Presentation: In Vitro Activity of Suberic Acid-Based HDAC Inhibitors

The following tables summarize the inhibitory activity (IC50 values) of SAHA and its analogs against various HDAC isoforms and cancer cell lines. This data provides a benchmark for the expected potency of novel suberoyldiglycylglycine derivatives.

Table 1: Inhibitory Activity of SAHA against HDAC Isoforms

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Reference |

| SAHA (Vorinostat) | 10 | 20 | - | - | [4] |

| SAHA (Vorinostat) | ~10 (cell-free) | - | - | - | [5] |

Table 2: Anti-proliferative Activity of SAHA against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SeAx | Cutaneous T-cell Lymphoma | 0.6 | [6] |

| Hut-78 | Cutaneous T-cell Lymphoma | 0.75 | [6] |

| HH | Cutaneous T-cell Lymphoma | 0.9 | [6] |

| MyLa | Cutaneous T-cell Lymphoma | 4.4 | [6] |

| LNCaP | Prostate Cancer | 2.5 - 7.5 | [4] |

| PC-3 | Prostate Cancer | 2.5 - 7.5 | [4] |

| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | [4] |

| MCF-7 | Breast Cancer | 0.75 | [4] |

Experimental Protocols

General Synthesis of Suberoyldiglycylglycine Hydroxamic Acid

This protocol outlines a general method for the synthesis of a suberoyldiglycylglycine-based hydroxamic acid, a potential HDAC inhibitor.

Step 1: Synthesis of Suberoyl-diglycylglycine Methyl Ester

-

Dissolve diglycylglycine methyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt.

-

In a separate flask, activate suberic acid monomethyl ester using a peptide coupling agent (e.g., HBTU, HATU, or EDC/HOBt).

-

Add the activated suberic acid derivative to the solution of diglycylglycine methyl ester.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove excess reagents and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired suberoyl-diglycylglycine methyl ester.

Step 2: Formation of the Hydroxamic Acid

-

Dissolve the purified suberoyl-diglycylglycine methyl ester in a mixture of methanol and dichloromethane.

-

Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium methoxide or potassium hydroxide) in methanol.

-

Add the freshly prepared hydroxylamine solution to the ester solution.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Neutralize the reaction mixture with a weak acid (e.g., acetic acid or ammonium chloride).

-

Concentrate the mixture under reduced pressure.

-

Purify the crude hydroxamic acid by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield the final product.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro potency of compounds against HDAC enzymes.[1][7]

Materials:

-

Purified recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., Tris-based buffer at pH 8.0)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In the wells of the microplate, add the assay buffer, the test compound dilutions (or DMSO for control), and the HDAC enzyme.

-

Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the compound to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution to each well. The developer contains a protease (trypsin) that cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group, and a potent HDAC inhibitor (Trichostatin A) to halt further deacetylation.

-

Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

HDAC inhibitors are known to induce apoptosis and cell cycle arrest in cancer cells by modulating various signaling pathways. The PI3K/Akt/FOXO pathway is a critical regulator of cell survival and proliferation that can be influenced by HDAC activity.

Caption: PI3K/Akt/FOXO signaling pathway and the role of HDAC inhibitors.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and preclinical evaluation of novel suberoyldiglycylglycine-based HDAC inhibitors.

Caption: Workflow for synthesis and evaluation of HDAC inhibitors.

References

- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epigentek.com [epigentek.com]

- 3. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Patent Landscape of N,N'-suberoyldiglycylglycine and Related Histone Deacetylase (HDAC) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-suberoyldiglycylglycine is a molecule of interest due to its structural similarity to a class of compounds known as histone deacetylase (HDAC) inhibitors. While a direct and extensive patent landscape for this compound is not readily apparent, the landscape is dominated by a closely related and well-studied compound, Suberoylanilide Hydroxamic Acid (SAHA), and other HDAC inhibitors. This technical guide will provide a comprehensive overview of the patent landscape of this broader class of molecules, offering insights into the synthesis, mechanism of action, and potential therapeutic applications that would likely be relevant to this compound.

The suberic acid core of this compound is a key structural feature shared with SAHA (Vorinostat), a potent, FDA-approved HDAC inhibitor used for the treatment of cutaneous T-cell lymphoma.[1] This structural parallel suggests that this compound may also exhibit HDAC inhibitory activity, a field with a rich and active patent landscape.[2][3][4]

Patent Landscape Analysis

A thorough analysis of the patent landscape reveals a concentration of intellectual property around hydroxamic acid-based HDAC inhibitors.[2] Key patents in this area often claim specific polymorphic forms of the active pharmaceutical ingredient, formulations with improved bioavailability, and methods of use for various oncological and non-oncological indications.[5][6][7]

While the claims of existing patents for SAHA and similar compounds are typically specific to hydroxamic acid derivatives, they establish a clear precedent for the patentability of novel molecules containing a suberoyl linker that demonstrate therapeutic efficacy.[5] Any novel synthesis method, formulation, or therapeutic application of this compound could be patentable, provided it meets the criteria of novelty, non-obviousness, and utility.

The current patent landscape for HDAC inhibitors is evolving, with a focus on developing isoform-selective inhibitors to minimize off-target effects and improve therapeutic outcomes.[2][8] Future patent applications in this field are likely to focus on novel chemical scaffolds, combination therapies, and new therapeutic indications beyond oncology, such as neurodegenerative and inflammatory diseases.[4][8]

Quantitative Data on HDAC Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of various HDAC inhibitors, providing a benchmark for the potential activity of novel compounds like this compound.

| Compound | HDAC Isoform | IC50 (nM) | Reference |

| SAHA (Vorinostat) | Pan-HDAC | ~50 | [9] |

| CI-994 | HDAC1 | >1000 | [10] |

| Compound 6a | HDAC1 | 4.4 | [10] |

| Compound 6a | HDAC2 | 31.6 | [10] |

| Compound 6d | HDAC1 | 13.2 | [10] |

| Compound 6d | HDAC2 | 77.2 | [10] |

| Compound 8k | HDAC1 | 5870 | [11] |

| Compound 8k | HDAC6 | 24 | [11] |

| Compound 8m | HDAC1 | 3070 | [11] |

| Compound 8m | HDAC6 | 26 | [11] |

| Compound 67436 | HDAC3 | 9200 | [12] |

| Compound 67436 | HDAC4 | >50000 | [12] |

| Compound 88402 | HDAC3 | >500000 | [12] |

| Compound 88402 | HDAC4 | 100000 | [12] |

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Based on established synthetic methodologies for SAHA and other N-substituted glycine derivatives, a detailed hypothetical protocol for the synthesis of this compound is provided below.

Hypothetical Synthesis of this compound

This proposed synthesis follows a two-step procedure involving the acylation of glycylglycine with suberoyl chloride.

Step 1: Preparation of Suberoyl Chloride

-

Materials: Suberic acid, thionyl chloride, dimethylformamide (DMF) (catalytic amount).

-

Procedure: To a solution of suberic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM), a catalytic amount of DMF is added. Thionyl chloride (2.2 equivalents) is then added dropwise at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude suberoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Materials: Glycylglycine, suberoyl chloride, a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., a mixture of water and a polar aprotic solvent like dioxane or THF).

-

Procedure: Glycylglycine (2.2 equivalents) is dissolved in an aqueous solution of a base like sodium bicarbonate. The solution is cooled to 0°C. A solution of suberoyl chloride (1 equivalent) in a water-miscible organic solvent like THF is then added dropwise to the glycylglycine solution with vigorous stirring, maintaining the temperature at 0°C. The reaction mixture is stirred at 0°C for 1-2 hours and then at room temperature overnight. The organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. The product can be further purified by recrystallization.

Note: This is a hypothetical protocol and would require optimization of reaction conditions, such as solvent, base, temperature, and reaction time.

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their effects by preventing the removal of acetyl groups from histone and non-histone proteins.[13] This leads to an accumulation of acetylated proteins, which in turn alters gene expression and affects various cellular processes.

HDAC Inhibition and Gene Expression

The following diagram illustrates the basic mechanism of HDAC inhibition on gene expression.

Caption: Mechanism of HDAC inhibition on gene expression.

Downstream Effects of HDAC Inhibition

The altered gene expression resulting from HDAC inhibition triggers several downstream cellular effects that contribute to its therapeutic potential, particularly in cancer.

Caption: Downstream cellular effects of HDAC inhibition.

Experimental Workflow for Evaluating HDAC Inhibitory Activity

The following diagram outlines a typical workflow for screening and characterizing a novel compound for HDAC inhibitory activity.

Caption: Experimental workflow for HDAC inhibitor evaluation.

While the patent landscape for this compound is not explicitly defined, the extensive intellectual property surrounding the structurally related HDAC inhibitors provides a strong framework for understanding its potential patentability and therapeutic applications. The suberoyl moiety is a well-established component of potent HDAC inhibitors, suggesting that this compound warrants further investigation for its potential as a novel therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and other novel suberic acid derivatives. Future research should focus on the synthesis, biological evaluation, and elucidation of the precise mechanism of action of this compound to fully understand its therapeutic potential and to navigate the existing patent landscape.

References

- 1. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. drugpatentwatch.com [drugpatentwatch.com]

- 4. An updated patent review of histone deacetylase (HDAC) inhibitors in cancer (2020 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugpatentwatch.com [drugpatentwatch.com]

- 6. US8093295B2 - Formulations of suberoylanilide hydroxamic acid and methods for producing the same - Google Patents [patents.google.com]

- 7. US8101663B2 - Polymorphs of suberoylanilide hydroxamic acid - Google Patents [patents.google.com]

- 8. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors [mdpi.com]

- 13. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Suberic Acid-Peptide Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberic acid, an eight-carbon α,ω-dicarboxylic acid, serves as a versatile and robust homobifunctional linker in bioconjugation. Its activated forms, primarily Disuccinimidyl Suberate (DSS), are widely employed to cross-link peptides and proteins by forming stable amide bonds with primary amines, such as those on lysine residues and N-termini. This guide provides a comprehensive review of suberic acid-peptide conjugates, focusing on their synthesis, characterization, and applications, particularly in enhancing the therapeutic potential of antimicrobial peptides (AMPs) through dimerization. Detailed experimental protocols, quantitative data on biological activity, and workflow visualizations are presented to equip researchers with the practical knowledge required for the successful development of these conjugates.

Introduction: The Role of Suberic Acid in Peptide Conjugation

Peptide-drug conjugates (PDCs) are a rapidly emerging therapeutic class designed to deliver a payload to a specific target with high precision. The linker connecting the peptide to another molecule (be it a drug, a fluorescent tag, or another peptide) is a critical component that dictates the conjugate's stability, solubility, and pharmacokinetic profile.[1]

Suberic acid (octanedioic acid) is a linear, aliphatic dicarboxylic acid that functions as a non-cleavable spacer. Its length of 11.4 Å provides a suitable distance to bridge two molecules without causing significant steric hindrance.[2] For conjugation, suberic acid is typically activated at both carboxyl groups, most commonly as an N-hydroxysuccinimide (NHS) ester, forming Disuccinimidyl Suberate (DSS).[3] DSS reacts efficiently and specifically with primary amines at physiological to slightly alkaline pH (7-9) to create stable, covalent amide bonds.[1][4] This straightforward and reliable chemistry makes it a popular choice for various applications, including:

-

Peptide Dimerization: Linking two identical peptide monomers (homodimerization) to increase avidity, enhance biological activity, and improve resistance to proteolytic degradation.[5][6]

-

Intramolecular Cross-linking: Stabilizing peptide or protein conformations.[1]

-

Conjugation to Carrier Proteins: Immobilizing peptides onto amine-coated surfaces or larger protein carriers.[1]

A primary application of suberic acid linkers is the dimerization of antimicrobial peptides (AMPs). Dimerization can significantly enhance antimicrobial potency by increasing the local peptide concentration at the bacterial membrane, leading to more efficient membrane disruption.[5][6]

Synthesis of Suberic Acid-Peptide Conjugates

The most common strategy for creating a suberic acid-peptide conjugate involves reacting a peptide containing free primary amines with Disuccinimidyl Suberate (DSS). This process cross-links two peptide molecules via the suberate linker.

Experimental Protocol: Peptide Dimerization using DSS

This protocol provides a general method for the homodimerization of a peptide containing at least one primary amine (N-terminus or Lysine side chain).

Materials:

-

Peptide of interest (purified, lyophilized)

-

Disuccinimidyl Suberate (DSS), molecular weight 368.34 g/mol [2]

-

Anhydrous (dry) Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[2]

-

Reaction Buffer: 25-50 mM Sodium Phosphate or HEPES, pH 7.4-8.0 (must be free of primary amines like Tris)[2]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5[2]

-

Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

-

Characterization Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Procedure:

-

Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a known concentration (e.g., 1-5 mg/mL).

-

DSS Stock Solution Preparation: Immediately before use, prepare a DSS stock solution. Allow the DSS vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Dissolve DSS in anhydrous DMSO or DMF to a concentration of approximately 50 mM (e.g., 10 mg of DSS in 540 µL of DMSO).[2]

-

Cross-linking Reaction:

-

Add the DSS stock solution to the peptide solution while gently vortexing. A 10- to 50-fold molar excess of DSS to peptide is typically recommended.[4] The final concentration of DSS in the reaction mixture should be between 0.5 and 5 mM.[2]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2-3 hours.[2][4]

-

-

Reaction Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 25-50 mM Tris. Incubate for an additional 15 minutes at room temperature to quench any unreacted DSS.[2][7]

-

Purification: Purify the resulting peptide dimer from unreacted monomer, excess DSS, and byproducts using RP-HPLC.

-

Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Inject the mixture onto a semi-preparative C18 column.

-

Elute the products using a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

-

Collect fractions corresponding to the dimer peak, which is expected to elute later than the monomer due to its increased size and hydrophobicity.

-

-

Lyophilization and Storage: Lyophilize the purified fractions to obtain the final conjugate as a white powder. Store at -20°C or lower.

Caption: Workflow for the synthesis of a suberic acid-linked peptide dimer.

Characterization of Conjugates

Proper characterization is essential to confirm the identity, purity, and structural integrity of the synthesized conjugate.

Experimental Protocol: HPLC and Mass Spectrometry Analysis

Purity Analysis by Analytical RP-HPLC:

-

System: Analytical HPLC with a C18 column (e.g., 4.6 mm internal diameter).[8]

-

Solvents: Solvent A: Water + 0.1% TFA; Solvent B: Acetonitrile + 0.1% TFA.

-

Method: Dissolve a small amount of the lyophilized product in Solvent A. Inject onto the column and run a linear gradient (e.g., 5% to 95% Solvent B over 30 minutes) at a flow rate of 1 mL/min.

-

Analysis: Monitor absorbance at ~220 nm. A pure sample should show a single major peak corresponding to the dimer. The retention time should be longer than that of the starting monomer. Purity is determined by integrating the peak area.[8]

Identity Confirmation by Mass Spectrometry (MS):

-

System: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Mass Spectrometer.

-

Method: Prepare the sample according to the instrument's requirements. For ESI-MS, infuse the sample dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analysis: The observed molecular weight of the conjugate should correspond to the theoretical mass, calculated as: MW(dimer) = (2 * MW(monomer)) + MW(suberic acid) - (2 * MW(H₂O)) MW(dimer) = (2 * MW(monomer)) + 174.20 - 36.04 = (2 * MW(monomer)) + 138.16 Da

Applications and Biological Activity

Dimerization via a suberic acid linker is a proven strategy to enhance the biological activity of therapeutic peptides, especially AMPs. The increased local concentration and altered orientation of the peptide chains can lead to more potent interactions with their biological targets.

Data Presentation: Enhanced Antimicrobial Activity

The following table summarizes quantitative data from a study on the antimicrobial peptide Ctx-Ha and its dimeric forms, illustrating the impact of dimerization on antimicrobial activity. While the original study used a lysine-based linker, the data serves as a representative example of the functional improvements expected from dimerization with a linker like suberic acid.[9] A second example from a study on a fragment of the rattusin peptide (F2) further highlights this principle.[8]

| Peptide Name | Description | Target Organism | MIC (µmol/L)[9] | Target Organism | MIC (µg/mL)[8] |

| Ctx-Ha (MON) | Monomeric Peptide | E. coli | 3.4 | S. aureus | 58 |

| DSE | Dimeric (Lys-linked) | E. coli | 3.4 | S. aureus | 15 |

| Rattusin | Monomeric Peptide | E. coli | >590 | S. aureus | 58 |

| F2 Fragment | Dimeric Fragment of Rattusin | E. coli | 15 | S. aureus | 15 |

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher antimicrobial potency.

The data clearly demonstrates that dimerization can lead to a significant increase in antimicrobial potency (e.g., a four-fold increase for the F2 fragment against S. aureus).[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a peptide conjugate.

Materials:

-

Peptide conjugate and monomeric control.

-

Bacterial strains (e.g., E. coli, S. aureus).

-

Growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth).[8]

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Bacterial Culture Preparation: Inoculate the test bacterium into fresh growth medium and incubate until it reaches the mid-logarithmic growth phase (e.g., OD₆₀₀ of 0.3-0.5).[8]

-

Inoculum Standardization: Dilute the bacterial culture in fresh medium to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide conjugate and the monomeric control in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL, with concentrations ranging from a high (e.g., 256 µg/mL) to a low value (e.g., 0.25 µg/mL).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (bacteria in medium, no peptide) and a negative control (medium only, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm with a plate reader.

Signaling Pathways and Mechanisms of Action

For antimicrobial peptides, dimerization enhances their ability to disrupt bacterial cell membranes. The suberic acid linker tethers two peptide monomers, effectively increasing the local peptide concentration and facilitating cooperative interactions that lead to membrane permeabilization and cell death.

Caption: Proposed mechanism of action for a suberic acid-dimerized AMP.

Conclusion

Suberic acid, via its activated NHS ester (DSS), provides a simple yet powerful tool for creating robust peptide conjugates. The strategy of dimerization has been particularly effective in the field of antimicrobial peptide development, where it can dramatically enhance therapeutic potency. The detailed protocols and representative data presented in this guide offer a solid foundation for researchers aiming to design, synthesize, and evaluate novel suberic acid-peptide conjugates for a range of therapeutic and research applications. Careful characterization and quantitative biological assessment are paramount to validating the efficacy and advancing the development of these promising molecules.

References

- 1. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 2. proteochem.com [proteochem.com]

- 3. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. mdpi.com [mdpi.com]

- 9. Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of N,N'-Suberoyldiglycylglycine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of N,N'-suberoyldiglycylglycine, a symmetrical molecule consisting of two glycine residues linked by a suberoyl group. The methodology described herein utilizes the widely adopted Fmoc/tBu strategy, known for its efficiency and favorable safety profile.[1]

Introduction

Solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, has revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble polymer support.[2][3] This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps.[1][4] The Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu) based protecting groups for amino acid side chains. This protocol has been adapted for the synthesis of this compound, a molecule with potential applications in drug delivery and biomaterial science due to its di-peptide and linker composition.

Materials and Reagents

Quantitative data for the synthesis is summarized in the table below.

| Reagent/Material | Supplier | Grade | Quantity (per 0.1 mmol synthesis) | Purpose |

| Rink Amide MBHA Resin | Sigma-Aldrich | 100-200 mesh | 135 mg (0.74 mmol/g loading) | Solid support for peptide synthesis |

| Fmoc-Gly-OH | Sigma-Aldrich | ≥99% | 119 mg (0.4 mmol) | Protected amino acid |

| Suberic acid | Sigma-Aldrich | 99% | 35 mg (0.2 mmol) | Linker molecule |

| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | ≥99% | 62 µL (0.4 mmol) | Coupling reagent |

| Ethyl (hydroxyimino)cyanoacetate (Oxyma) | Sigma-Aldrich | ≥99% | 57 mg (0.4 mmol) | Coupling additive |

| Piperidine | Sigma-Aldrich | 99.5% | 20% (v/v) in DMF | Fmoc deprotection |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 99% | 95% (v/v) in cleavage cocktail | Cleavage from resin |

| Triisopropylsilane (TIS) | Sigma-Aldrich | 98% | 2.5% (v/v) in cleavage cocktail | Scavenger |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% | As needed | Resin swelling and washing |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% | As needed | Solvent for coupling and deprotection |

| Diethyl ether | Sigma-Aldrich | Anhydrous, ≥99.0% | As needed | Peptide precipitation |

Experimental Protocols

This section outlines the detailed methodology for the solid-phase synthesis of this compound.

3.1. Resin Preparation and Swelling

-

Place 135 mg of Rink Amide MBHA resin in a solid-phase synthesis vessel.

-

Add 5 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[5]

-

Drain the DCM and wash the resin three times with 5 mL of N,N-dimethylformamide (DMF).

3.2. First Glycine Coupling

-

Fmoc Deprotection: Treat the resin with 5 mL of 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin five times with 5 mL of DMF.[6]

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Gly-OH (119 mg, 0.4 mmol), Oxyma (57 mg, 0.4 mmol) in 2 mL of DMF. Add DIC (62 µL, 0.4 mmol) and pre-activate for 5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin three times with 5 mL of DMF, followed by three times with 5 mL of DCM, and finally three times with 5 mL of DMF.

3.3. Second Glycine Coupling

-

Repeat the Fmoc deprotection and coupling steps as described in section 3.2, using Fmoc-Gly-OH.

3.4. Suberic Acid Capping

-

Fmoc Deprotection: Perform the final Fmoc deprotection as described in section 3.2.1.

-

Suberic Acid Activation: In a separate vial, dissolve suberic acid (35 mg, 0.2 mmol) and Oxyma (57 mg, 0.4 mmol) in 2 mL of DMF. Add DIC (62 µL, 0.4 mmol) and pre-activate for 5 minutes.

-

Coupling: Add the activated suberic acid solution to the resin and agitate for 4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL). Dry the resin under vacuum.

3.5. Cleavage and Purification

-

Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Add 5 mL of the cleavage cocktail to the dried resin and allow the reaction to proceed for 2 hours at room temperature with occasional agitation.[7]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether.

-

Purification: Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][8]

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a white solid.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of this compound.

Caption: Workflow for the solid-phase synthesis of this compound.

References

- 1. biotage.com [biotage.com]

- 2. books.rsc.org [books.rsc.org]

- 3. jpt.com [jpt.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. rsc.org [rsc.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Purification of N,N'-Suberoyldiglycylglycine by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-suberoyldiglycylglycine is a peptide-based molecule of interest in various research and pharmaceutical development contexts. Achieving high purity of this compound is critical for accurate in vitro and in vivo studies, as well as for ensuring the quality and safety of potential therapeutic applications. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides and related molecules.[1][2][3] This application note provides a detailed protocol for the purification of this compound using RP-HPLC, offering a robust method for obtaining a highly purified product.

The methodology leverages the principle of hydrophobic interaction between the analyte and the stationary phase.[4] A non-polar stationary phase, typically a C18-modified silica, is used in conjunction with a polar mobile phase. The separation is achieved by eluting the sample with a gradient of increasing organic solvent concentration, which modulates the hydrophobic interactions and allows for the separation of the target molecule from its impurities.[4]

Experimental Protocols

Materials and Reagents

-

Crude this compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Trifluoroacetic acid (TFA), HPLC grade

-

Methanol, HPLC grade (for system flushing)

-

0.22 µm syringe filters

HPLC System and Column

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.

-

Column: A reverse-phase C18 column is recommended as a starting point due to its versatility in peptide separations.[2][3] Column dimensions will depend on the amount of sample to be purified (e.g., 4.6 x 250 mm for analytical scale, larger for preparative scale).

Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution before use.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution before use.

Sample Preparation

-

Dissolve the crude this compound sample in a minimal amount of Mobile Phase A.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Protocol

-

System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a constant flow rate until a stable baseline is achieved.

-

Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and the concentration of the sample.

-

Elution Gradient: Elute the bound sample using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient should be determined empirically.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 214 nm or 220 nm for peptide bonds.[3]

-

Fraction Collection: Collect fractions corresponding to the major peak, which is expected to be the this compound product.

-

Post-Purification Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Solvent Removal: Pool the pure fractions and remove the solvent, typically by lyophilization (freeze-drying), to obtain the purified solid product.[3]

Data Presentation

Table 1: HPLC System and Operating Parameters

| Parameter | Recommended Value |

| HPLC System | Preparative or Semi-Preparative HPLC |

| Column | C18 Reverse-Phase, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Flow Rate | Dependent on column diameter (e.g., 1.0 mL/min for 4.6 mm ID) |

| Detection Wavelength | 214 nm or 220 nm |

| Injection Volume | Variable, dependent on sample concentration and column size |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Table 2: Example Purification Gradient

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 35 | 5 | 95 |

| 40 | 5 | 95 |

| 41 | 95 | 5 |

| 50 | 95 | 5 |

Visualizations

Caption: Workflow for the HPLC purification of this compound.

Caption: Logical relationship of the RP-HPLC purification process.

References

Application Note: Quantitative Analysis of N,N'-suberoyldiglycylglycine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of N,N'-suberoyldiglycylglycine in biological matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this di-acylated peptide. All quantitative data and experimental parameters are presented in clear, structured tables. Additionally, diagrams illustrating the experimental workflow and the principles of tandem mass spectrometry are provided.

Introduction

This compound is a synthetic peptide derivative with potential applications in various research areas, including its use as a linker in drug-conjugate development or as a standalone therapeutic agent. Accurate and reliable quantification of this molecule in complex biological samples is crucial for pharmacokinetic studies, metabolism research, and overall drug development. Mass spectrometry (MS) has become a primary tool for such analyses due to its high sensitivity and specificity.[1] This note provides a representative LC-MS/MS protocol for the determination of this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances from the biological matrix.[2]

Materials:

-

Biological matrix (e.g., plasma, cell lysate)

-

This compound standard

-

Internal Standard (IS) (e.g., stable isotope-labeled this compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

-

Centrifuge

-

Vortex mixer

Protein Precipitation Protocol:

-

Pipette 100 µL of the biological sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase A.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reverse-phase column to resolve the analyte from matrix components.

| Parameter | Value |

| HPLC System | UPLC/UHPLC System |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Ionization is typically achieved using electrospray ionization (ESI) in positive mode.

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Data Presentation

The following table summarizes the hypothetical MRM transitions for this compound. The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The fragmentation of peptide-like molecules often occurs at the amide bonds.[3][4]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 373.2 | 298.2 | 100 | 30 | 15 |

| This compound | 373.2 | 185.1 | 100 | 30 | 25 |

| Internal Standard (¹³C₆) | 379.2 | 304.2 | 100 | 30 | 15 |

Note: The exact m/z values are predicted based on the chemical structure of this compound (C₁₆H₂₆N₄O₆, MW: 370.4 g/mol ) and should be empirically determined.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for N,N'-suberoyldiglycylglycine in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

N,N'-suberoyldiglycylglycine is a novel synthetic molecule composed of a central suberic acid core linked to two diglycylglycine peptide chains. The suberoyl moiety is a key structural feature found in potent histone deacetylase (HDAC) inhibitors like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat).[1][2] The diglycylglycine component, a tripeptide of glycine, may enhance the compound's solubility, cell permeability, and bioavailability.[3] Given its structural similarity to known HDAC inhibitors, this compound is postulated to exhibit anti-cancer and neuroprotective properties. These application notes provide a comprehensive guide for the initial in vitro characterization of this compound.

Postulated Mechanism of Action

Based on its suberoyl group, this compound is hypothesized to function as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, this compound may induce hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression.[2] This can lead to the induction of apoptosis, cell cycle arrest, and differentiation in cancer cells.[4] Furthermore, like other HDAC inhibitors, it may modulate non-histone proteins and influence key signaling pathways such as PI3K/Akt and MAPK/ERK.[4][5]

Potential Applications in Cell Culture

-

Oncology Research: The primary application of this compound is expected to be in cancer cell biology. It can be used to:

-

Investigate the dose-dependent cytotoxic effects on various cancer cell lines.

-

Study the induction of apoptosis and cell cycle arrest.

-

Elucidate its impact on cancer cell signaling pathways.

-

-

Neuroscience Research: Some HDAC inhibitors have demonstrated neurotrophic and neuroprotective effects.[5] Therefore, this compound could be explored for its ability to:

-

Promote neurite outgrowth in neuronal cell models.

-

Protect neuronal cells from oxidative stress or excitotoxicity.

-

-

Epigenetics Research: As a putative HDAC inhibitor, this compound can be a valuable tool for studying the role of histone acetylation in gene regulation and cellular function.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the experimental protocols described below.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 5.2 ± 0.4 |

| MCF-7 | Breast Cancer | 8.1 ± 0.7 |

| A549 | Lung Cancer | 12.5 ± 1.1 |

| U-87 MG | Glioblastoma | 6.8 ± 0.5 |

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h treatment)

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Vehicle Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

| Compound | 2.5 | 10.3 ± 1.2 | 5.4 ± 0.6 | 15.7 ± 1.8 |

| Compound | 5.0 | 25.6 ± 2.1 | 12.8 ± 1.5 | 38.4 ± 3.6 |

| Compound | 10.0 | 38.2 ± 3.5 | 20.1 ± 2.3 | 58.3 ± 5.8 |

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (24h treatment)

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 0 | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |

| Compound | 2.5 | 65.8 ± 3.1 | 22.5 ± 1.5 | 11.7 ± 0.9 |

| Compound | 5.0 | 75.3 ± 3.8 | 15.2 ± 1.3 | 9.5 ± 0.8 |

| Compound | 10.0 | 82.1 ± 4.2 | 9.8 ± 0.9 | 8.1 ± 0.7 |

Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against acetylated histone H3, total histone H3, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

Caption: Experimental workflow for the in vitro characterization of this compound.

Caption: Postulated signaling pathway of this compound as an HDAC inhibitor.

References

- 1. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vorinostat - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suberoylanilide hydroxamic Acid, a histone deacetylase inhibitor, alters multiple signaling pathways in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism for neurotropic action of vorinostat, a pan histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N,N'-suberoyldiglycylglycine for Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-suberoyldiglycylglycine is a unique bolaamphiphilic molecule characterized by two glycylglycine head groups linked by a suberic acid backbone.[1] This structure, featuring peptide-like moieties, presents an intriguing candidate for enzyme inhibition studies, particularly for enzymes that recognize peptide substrates, such as proteases. This document provides a hypothetical framework and detailed protocols for evaluating the enzyme inhibitory potential of this compound, using collagenase as a primary example. While direct inhibitory data for this specific compound is not currently available in public literature, its structural characteristics suggest a potential for competitive or other modes of inhibition against enzymes with dipeptide recognition sites.

Introduction to this compound

This compound is a symmetrical bolaamphiphile, meaning it possesses two hydrophilic head groups at opposite ends of a hydrophobic linker. The hydrophilic portions are dipeptides (glycylglycine), and the hydrophobic linker is an eight-carbon suberoyl group. This structure imparts unique self-assembly properties and presents peptide-like motifs that could interact with the active sites of enzymes, particularly proteases like collagenases, which are crucial in various physiological and pathological processes.[2]

Potential Advantages in Drug Development:

-

Proteolytic Resistance: The non-standard linkage may offer resistance to degradation by peptidases compared to natural peptide inhibitors.

-

Structural Mimicry: The diglycylglycine units can mimic natural substrates, potentially leading to competitive inhibition.

-

Bivalency: The bolaamphiphilic nature allows for the possibility of engaging with two sites on an enzyme or two separate enzyme molecules, which could lead to enhanced potency or novel mechanisms of action.

Hypothetical Enzyme Inhibition Data

To illustrate the potential of this compound as an enzyme inhibitor, the following tables present hypothetical, yet realistic, quantitative data from a series of enzyme kinetic assays against a representative metalloproteinase, such as collagenase from Clostridium histolyticum.

Table 1: Inhibitory Activity of this compound against Collagenase

| Compound | IC50 (µM) | Inhibition Type |

| This compound | 15.2 | Competitive |

| 1,10-Phenanthroline (Control) | 2.5 | Non-competitive |

| Glycylglycine | > 1000 | No Inhibition |

Table 2: Kinetic Parameters of Collagenase in the Presence of this compound

| Inhibitor Concentration (µM) | Apparent K_m_ (mM) | V_max_ (µmol/min) | K_i_ (µM) |

| 0 (No Inhibitor) | 0.5 | 100 | - |

| 10 | 0.85 | 100 | 14.8 |

| 20 | 1.2 | 100 | 15.1 |

| 50 | 2.5 | 100 | 15.5 |

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and for conducting a collagenase inhibition assay.

Synthesis of this compound

This protocol describes a potential synthetic route for this compound.

Materials:

-

Glycylglycine

-

Suberoyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Distilled water

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve glycylglycine (2.2 equivalents) in an aqueous solution of sodium bicarbonate (4 equivalents).

-

Addition of Suberoyl Chloride: Cool the solution in an ice bath. Slowly add a solution of suberoyl chloride (1 equivalent) in dichloromethane dropwise with vigorous stirring.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

-

Work-up: Separate the aqueous and organic layers. Wash the aqueous layer with dichloromethane.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid.

-

Precipitation and Filtration: A white precipitate should form upon acidification. Collect the precipitate by vacuum filtration and wash with cold distilled water.

-

Drying: Dry the solid product under vacuum to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Collagenase Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against collagenase.

Materials:

-

Collagenase from Clostridium histolyticum

-

Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 200 mM NaCl, pH 7.5

-

Fluorogenic collagenase substrate (e.g., DQ™ collagen, type I from bovine skin, fluorescein conjugate)

-

This compound (dissolved in assay buffer)

-

Positive control inhibitor (e.g., 1,10-Phenanthroline)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~495/515 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the fluorogenic substrate in distilled water according to the manufacturer's instructions.

-

Prepare a stock solution of collagenase in assay buffer.

-

Prepare a series of dilutions of this compound in assay buffer.

-

-

Assay Setup (in triplicate):

-

Test Wells: Add 50 µL of assay buffer, 20 µL of the this compound dilution, and 10 µL of the collagenase solution.

-

Positive Control Wells: Add 50 µL of assay buffer, 20 µL of the positive control inhibitor solution, and 10 µL of the collagenase solution.

-

Enzyme Control Wells (No Inhibitor): Add 70 µL of assay buffer and 10 µL of the collagenase solution.

-

Blank Wells (No Enzyme): Add 80 µL of assay buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 20 µL of the fluorogenic substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Developing a Bioassay for N,N'-Suberoyldiglycylglycine Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction